REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([C:12](=O)[C:13]([F:16])([F:15])[F:14])[CH:5]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1.[NH2:18]CC1C=C(C=CC=1)CN.O>C1(C)C=CC=CC=1.CC1C=CC(S(O)(=O)=O)=CC=1.O>[Cl:1][C:2]1[CH:3]=[C:4]([CH:12]([NH2:18])[C:13]([F:16])([F:15])[F:14])[CH:5]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1 |f:4.5|
|
Name
|
|
Quantity
|
24.5 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=C(C1)C(F)(F)F)C(C(F)(F)F)=O
|
Name
|
|
Quantity
|
13.6 g
|
Type
|
reactant
|
Smiles
|
NCC=1C=C(CN)C=CC1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
NCC=1C=C(CN)C=CC1
|
Name
|
|
Quantity
|
100 mg
|
Type
|
catalyst
|
Smiles
|
CC=1C=CC(=CC1)S(=O)(=O)O.O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(approx. 5 ml of water were removed)
|
Type
|
WAIT
|
Details
|
the mixture was boiled for a further 11 h
|
Duration
|
11 h
|
Type
|
DISTILLATION
|
Details
|
Subsequently, the toluene was distilled off (760 Torr)
|
Type
|
DISTILLATION
|
Details
|
The resulting crude product was distilled under high vacuum (30-105° C. at 0.5 Ton)
|
Type
|
DISTILLATION
|
Details
|
Further distillation by means of a Vigreux column (b.p. 105-108° C. at 25 Torr)
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=C(C1)C(F)(F)F)C(C(F)(F)F)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 58 mmol | |
AMOUNT: MASS | 16 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 65.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |